Rank-Order Anti-Ulcerogenic Efficacy and Acute Toxicity Among 9 S-Alkyl Structural Analogs in Rat and Mouse Models
A comparative structure-activity relationship study evaluated nine S-substituted alkyl group variants of 2-(E-n or Z-n-decenoylamino)ethyl alkyl sulfides for anti-ulcerogenic activity in water-immersion restrained rats and acute toxicity in mice. The cyclohexylethyl-substituted analog demonstrated the most potent anti-ulcerogenic activity and the lowest acute toxicity among all tested compounds [1].
| Evidence Dimension | Anti-ulcerogenic activity rank and acute toxicity rank |
|---|---|
| Target Compound Data | Rank 1 (most potent anti-ulcerogenic activity); Rank 1 (lowest acute toxicity) |
| Comparator Or Baseline | Eight other S-alkyl variants including phenyl, benzyl, ethyl, and various alkyl chains (compounds 1a-1h) |
| Quantified Difference | Target compound outperformed all eight comparators in both efficacy and safety endpoints |
| Conditions | Anti-ulcerogenic activity: water-immersion restrained stress rat model; Acute toxicity: mouse model (n = 9 compounds tested) |
Why This Matters
This rank-order superiority against eight structural analogs provides procurement justification for selecting the cyclohexylethyl variant over any other S-alkyl substitution pattern when maximal efficacy and minimal toxicity are required.
- [1] Kohda, I., Iwai, M., Watanabe, M., Arakawa, Y., Fukaya, C., Yokoyama, K., Kohama, Y., & Mimura, T. (1991). Inhibitory effect of 2-(E-2-alkenoylamino)ethyl alkyl sulfides on gastric ulceration in rats. II. Structure and activity relationships of 2-(E-n or Z-n-Decenoylamino)ethyl alkyl sulfides. Chemical and Pharmaceutical Bulletin, 39(6), 1546-1550. View Source
